(4-hexadecanoyloxy-2-hydroxybutyl) (3E,7E)-octadeca-3,7-dienoate
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Overview
Description
(4-hexadecanoyloxy-2-hydroxybutyl) (3E,7E)-octadeca-3,7-dienoate is a complex organic compound with the molecular formula C38H70O5 and a molecular weight of 606.9594 g/mol . This compound is a type of glyceride, specifically a mixture of C16-18 and C18-unsaturated fatty acids . Glycerides are commonly found in natural fats and oils and play crucial roles in biological membranes and energy storage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-hexadecanoyloxy-2-hydroxybutyl) (3E,7E)-octadeca-3,7-dienoate typically involves esterification reactions. The process begins with the reaction of hexadecanoic acid (palmitic acid) with 2-hydroxybutanol to form the hexadecanoyloxy-2-hydroxybutyl ester . This intermediate is then reacted with octadeca-3,7-dienoic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the esterification reaction . The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants .
Chemical Reactions Analysis
Types of Reactions
(4-hexadecanoyloxy-2-hydroxybutyl) (3E,7E)-octadeca-3,7-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the unsaturated bonds to saturated bonds.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(4-hexadecanoyloxy-2-hydroxybutyl) (3E,7E)-octadeca-3,7-dienoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its role in biological membranes and energy storage.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and food additives.
Mechanism of Action
The mechanism of action of (4-hexadecanoyloxy-2-hydroxybutyl) (3E,7E)-octadeca-3,7-dienoate involves its interaction with biological membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability . This integration can influence various cellular processes, including signal transduction and energy storage .
Comparison with Similar Compounds
Similar Compounds
Glycerides, C16-18 and C18-unsatd.: Similar in structure but may have different fatty acid compositions.
Triglycerides: Composed of three fatty acid chains esterified to glycerol, differing in the number of fatty acid chains.
Uniqueness
(4-hexadecanoyloxy-2-hydroxybutyl) (3E,7E)-octadeca-3,7-dienoate is unique due to its specific combination of saturated and unsaturated fatty acids, which imparts distinct physical and chemical properties . This uniqueness makes it valuable in various industrial and research applications .
Properties
Molecular Formula |
C38H70O5 |
---|---|
Molecular Weight |
607.0 g/mol |
IUPAC Name |
(4-hexadecanoyloxy-2-hydroxybutyl) (3E,7E)-octadeca-3,7-dienoate |
InChI |
InChI=1S/C38H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(41)43-35-36(39)33-34-42-37(40)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h20,22,28,30,36,39H,3-19,21,23-27,29,31-35H2,1-2H3/b22-20+,30-28+ |
InChI Key |
SGJHVBXPILPJHJ-MEHJSLHLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCCC(COC(=O)C/C=C/CC/C=C/CCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCC(COC(=O)CC=CCCC=CCCCCCCCCCC)O |
Origin of Product |
United States |
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